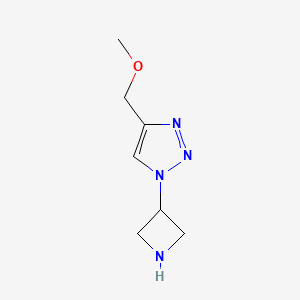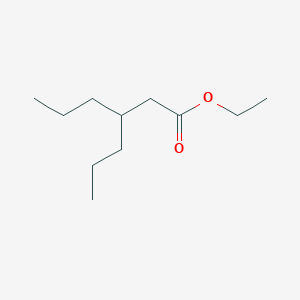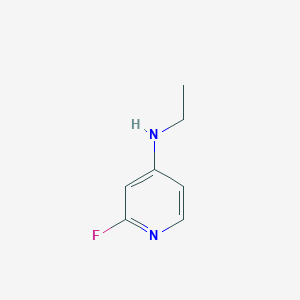
1-(azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole, or AZT-3-MOM, is an azetidine-based heterocyclic compound that has recently been studied for its potential applications in medicinal chemistry. AZT-3-MOM is a member of the azetidines, a class of compounds that have been used as precursors in the synthesis of drugs and other biologically active compounds. AZT-3-MOM has been found to have promising biological activity, including antiviral and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
Anti-tubercular Activity
Research has identified azetidinone derivatives, including those related to triazole compounds, as promising candidates for anti-tubercular agents. These compounds have been evaluated for their activity against Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis through the development of novel therapeutic agents (Thomas, George, & Harindran, 2014).
Antimicrobial Activity
Synthesized triazole derivatives have been shown to exhibit significant antimicrobial activity. This includes the development of novel benzyl/aryl-triazole derivatives for combating microbial infections by targeting various bacterial strains. These compounds are evaluated based on their ability to inhibit microbial growth, suggesting their utility in creating new antibiotics or antiseptic agents (Reddy, P. Reddy, Goud, Rao, Premkumar, & Supriya, 2016).
Anti-inflammatory and Anti-nociceptive Agents
Research into novel triazole derivatives has also explored their potential as anti-inflammatory and anti-nociceptive agents. These studies aim to develop new pain relief and anti-inflammatory medications by synthesizing compounds with targeted therapeutic effects (Rajasekaran & Rajagopal, 2009).
Antifungal and Anticonvulsant Evaluation
Novel triazole compounds have been synthesized and evaluated for their antifungal and anticonvulsant properties. This research contributes to the search for effective treatments against fungal infections and seizure disorders, showcasing the diverse pharmacological applications of triazole derivatives (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Anticancer Activity
The development of aziridine-1,2,3-triazole hybrid derivatives has been investigated for their anticancer activity. These compounds have been tested against human leukemia and hepatoma cells, highlighting the potential of triazole derivatives in cancer therapy (Dong, Wu, Gao, 2017).
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)-4-(methoxymethyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-12-5-6-4-11(10-9-6)7-2-8-3-7/h4,7-8H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOUTNYCMYPUEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1489940.png)



![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)
![3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489946.png)


![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1489955.png)